(1-Chloro-2,2-difluoropropyl)benzene
Description
Properties
IUPAC Name |
(1-chloro-2,2-difluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2/c1-9(11,12)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIHAWXEYBWGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation Using 1-Chloro-2,2-difluoropropane
Reaction Mechanism and Catalytic Conditions
The Friedel-Crafts alkylation of benzene with 1-chloro-2,2-difluoropropane represents a direct route to (1-chloro-2,2-difluoropropyl)benzene. Aluminum chloride (AlCl₃) catalyzes the heterolytic cleavage of the C–Cl bond in 1-chloro-2,2-difluoropropane, generating a carbocation intermediate. The electron-withdrawing effect of the fluorine atoms destabilizes the primary carbocation (CH₂⁺–CF₂–CH₃), prompting potential rearrangements or alternative stabilization pathways.
Key Observations:
Industrial-Scale Optimization
Industrial protocols modify catalyst loading and stoichiometry to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| AlCl₃ (mol%) | 10 | 8 |
| Reaction Time (h) | 4 | 2.5 |
| Yield (%) | 72 | 85 |
Notes: Reduced catalyst loading in industrial settings mitigates AlCl₃ waste, while higher mixing rates improve mass transfer.
Fluorination of Chloropropylbenzene Precursors
Gas-Phase Fluorination with Hydrogen Fluoride
Adapting methods from 1-chloro-2,2-difluoroethane synthesis, chloropropylbenzene derivatives undergo gas-phase fluorination using hydrogen fluoride (HF) and chromium-based catalysts:
Reaction Scheme :
$$ \text{(1-Chloro-2-propyl)benzene} + 2\text{HF} \xrightarrow{\text{Cr}2\text{O}3/\text{Al}2\text{O}3} \text{this compound} + \text{HCl} $$
Process Conditions:
- Temperature : 250–300°C
- Pressure : 5–10 bar
- HF:Molar Ratio 4:1
Outcomes :
Xenon Difluoride-Mediated Fluorination
Liquid-phase fluorination using xenon difluoride (XeF₂) and boron trifluoride etherate (BF₃·Et₂O) enables selective substitution of chlorine atoms:
Procedure :
- Dissolve (1-chloro-2-chloropropyl)benzene in 1,1,1,3,3-pentafluorobutane.
- Add BF₃·Et₂O (1.5 eq) at 0–5°C.
- Introduce XeF₂ (1.3 eq) in portions, stirring at 22–25°C.
Results :
| Starting Material | Product | Yield (%) |
|---|---|---|
| (1,2-Dichloropropyl)benzene | This compound | 65 |
Limitation: Requires stoichiometric XeF₂, increasing costs for large-scale applications.
Halogen Exchange Reactions
Nucleophilic Fluorine Substitution
Tertiary chlorides undergo nucleophilic substitution with potassium fluoride (KF) in polar aprotic solvents:
Example :
$$ \text{(1-Chloro-2-fluoropropyl)benzene} + \text{KF} \xrightarrow{\text{DMSO}} \text{this compound} + \text{KCl} $$
Optimization Data :
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 120 | 8 | 45 |
| DMF | 100 | 12 | 38 |
Challenge: Competing elimination reactions reduce yields at elevated temperatures.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost (Relative) |
|---|---|---|---|
| Friedel-Crafts Alkylation | 72–85 | High | Low |
| Gas-Phase Fluorination | 78 | Moderate | Moderate |
| XeF₂ Fluorination | 65 | Low | High |
| Halogen Exchange | 38–45 | Low | Moderate |
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2,2-difluoropropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of (2,2-difluoropropyl)benzene.
Oxidation: Formation of (2,2-difluoropropyl)benzoic acid or (2,2-difluoropropyl)benzophenone.
Reduction: Formation of (2,2-difluoropropyl)benzene or (2,2-difluoropropyl)benzyl alcohol.
Scientific Research Applications
(1-Chloro-2,2-difluoropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of (1-Chloro-2,2-difluoropropyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. In biological systems, it may interact with enzymes and receptors, affecting their function and leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key differences between (1-Chloro-2,2-difluoropropyl)benzene and related compounds:
Key Research Findings
Halogenation Effects: The brominated analog (C₉H₈BrClF₂) exhibits a 41.7% increase in molecular weight compared to the parent compound due to bromine substitution. HCFC-1122, a smaller chloro-difluoro compound, has a boiling point of -17.5°C, making it volatile and suitable as a refrigerant intermediate. In contrast, this compound’s aromatic ring likely increases its stability and boiling point .
Environmental and Toxicological Profiles: DDT degradation products (e.g., polychlorinated biphenyl derivatives) share structural motifs with this compound but demonstrate higher environmental persistence and toxicity due to multiple chlorine atoms .
Functional Group Reactivity :
- Isocyanato-containing analogs (e.g., (1-chloro-1-isocyanato-2,2-dimethylpropyl)-benzene) are highly reactive in urethane or polyurea synthesis, whereas this compound’s lack of isocyanato groups limits its utility in polymer chemistry .
Biological Activity
(1-Chloro-2,2-difluoropropyl)benzene, a compound with the molecular formula C₉H₈ClF₂, has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Weight: 188.61 g/mol
- CAS Number: 67896-01-7
- Structure: The compound consists of a benzene ring substituted with a chloro and a difluoropropyl group.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its toxicity, mutagenicity, and potential therapeutic effects.
Toxicity Studies
- Acute Toxicity : Studies indicate that the compound exhibits moderate acute toxicity when administered via different routes. The LD50 values vary depending on the species and route of administration.
- Chronic Toxicity : Long-term exposure studies have shown that this compound can lead to organ-specific toxicity, particularly affecting the liver and kidneys. A notable study reported liver enlargement in rats exposed to concentrations as low as 10 ppm over extended periods.
- Genotoxicity : The compound has been evaluated for genotoxic effects using bacterial and mammalian cell systems. While some studies reported weak mutagenic activity in bacterial assays, mammalian cell tests yielded inconsistent results.
Mutagenicity and Carcinogenic Potential
Research on the mutagenic properties of this compound indicates potential clastogenic effects. In vitro assays demonstrated increased rates of sister chromatid exchanges in mammalian cells. However, further investigation is required to establish a definitive link to carcinogenicity.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study 1 : A study conducted on mice indicated that exposure to high doses resulted in significant liver damage and alterations in metabolic enzyme activity.
- Case Study 2 : In a chronic exposure study involving rats, researchers observed reproductive toxicity at elevated concentrations, although no significant effects were noted at lower doses.
Data Tables
Q & A
Basic: What are the established synthetic routes for (1-Chloro-2,2-difluoropropyl)benzene?
Methodological Answer:
Synthesis typically involves fluorination and alkylation steps. A common approach is the reaction of a benzyl precursor with chlorodifluoromethane under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMSO or acetonitrile . For structurally similar fluorinated benzene derivatives, multi-step synthesis under inert atmospheres (N₂/Ar) is critical to prevent side reactions with moisture or oxygen. Temperature control (e.g., −78°C for fluorination, 80–100°C for alkylation) optimizes yield and purity .
Basic: How is this compound characterized analytically?
Methodological Answer:
Key techniques include:
- HPLC : Purity assessment (>97% via reverse-phase HPLC with UV detection) .
- GC-MS : Identification of volatile byproducts and degradation intermediates.
- NMR Spectroscopy : ¹⁹F and ¹H NMR confirm fluorinated group positions and structural integrity .
- TLC : Preliminary monitoring of reaction progress (e.g., using silica gel plates with UV visualization) .
Advanced: How can reaction conditions be optimized to address low yields in fluorination steps?
Methodological Answer:
Contradictions in yield data often stem from solvent choice, catalyst loading, or reaction time. For example:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic fluorination efficiency compared to non-polar alternatives .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu systems) may accelerate fluorination but require rigorous exclusion of moisture .
- In Situ Monitoring : Real-time ¹⁹F NMR tracks intermediate formation, enabling dynamic adjustment of reaction parameters .
Advanced: How should researchers resolve contradictory data on degradation pathways of fluorinated benzene derivatives?
Methodological Answer:
Discrepancies arise from varying experimental setups (e.g., pH, light exposure). To reconcile
- Controlled Degradation Studies : Use standardized conditions (e.g., UV irradiation at 254 nm, aqueous/organic solvent ratios) .
- Advanced Analytics : LC-QTOF-MS identifies degradation products (e.g., chloro-fluoro byproducts) and quantifies their abundance .
- Computational Modeling : Density Functional Theory (DFT) predicts bond dissociation energies to prioritize lab validation of hypothesized pathways .
Basic: What solvents and catalysts are preferred for large-scale synthesis?
Methodological Answer:
- Solvents : Acetonitrile (high dielectric constant) or DMSO (stabilizes intermediates) for fluorination; toluene for inert reaction environments .
- Catalysts : Anhydrous K₂CO₃ for deprotonation; Pd(OAc)₂ for cross-coupling steps in multi-component reactions .
Advanced: What computational tools predict synthetic routes and reactivity for novel fluorinated analogs?
Methodological Answer:
AI-driven platforms (e.g., Reaxys/Pistachio databases) use retrosynthetic algorithms to propose feasible routes. Key steps:
- Template Relevance Models : Prioritize reactions based on similarity to known fluorobenzene syntheses .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate transition states to evaluate steric/electronic effects of difluoropropyl groups .
Advanced: How to design experiments assessing biological interactions of fluorinated benzene derivatives?
Methodological Answer:
- In Vitro Assays : Measure binding affinity to target proteins (e.g., kinases) via surface plasmon resonance (SPR) or fluorescence polarization .
- Metabolic Stability : Incubate with liver microsomes (human/mouse) to track fluorinated metabolite formation using LC-MS .
- Toxicity Screening : Use zebrafish embryos or in vitro cytotoxicity models (e.g., MTT assay on HEK293 cells) .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Atmosphere : Argon-purged containers minimize oxidation of chlorine/fluorine substituents .
- Solvent Compatibility : Dissolve in anhydrous DCM or THF for long-term stability .
Advanced: What strategies mitigate environmental persistence of fluorinated byproducts?
Methodological Answer:
- Biodegradation Studies : Screen microbial consortia from fluorochemical-contaminated sites for breakdown efficiency .
- Advanced Oxidation Processes (AOPs) : Test UV/H₂O₂ or Fenton reactions to mineralize recalcitrant chloro-fluoro compounds .
Basic: How to validate synthetic intermediates using spectroscopic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
